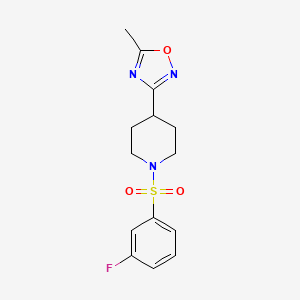
1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine
Description
1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-fluorobenzenesulfonyl group and a 5-methyl-1,2,4-oxadiazol-3-yl group, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H16FN3O3S |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
3-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16FN3O3S/c1-10-16-14(17-21-10)11-5-7-18(8-6-11)22(19,20)13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3 |
InChI Key |
AKWPWDOWPUZSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be synthesized through various methods, including reductive amination.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Fluorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine can be compared with other similar compounds, such as:
1-(3-Chlorobenzenesulfonyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Fluorobenzenesulfonyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine: Similar structure but with an ethyl group instead of a methyl group on the oxadiazole ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


